1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid
Description
1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a 2-(trifluoromethyl)benzyl group and a carboxylic acid moiety at the 2-position. The trifluoromethyl (CF₃) group is electron-withdrawing, enhancing the acidity of the carboxylic acid and influencing the compound’s solubility and reactivity.
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]imidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)7-17-6-5-16-10(17)11(18)19/h1-6H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRQIICSAJUGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201155238 | |
| Record name | 1H-Imidazole-2-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439903-16-8 | |
| Record name | 1H-Imidazole-2-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439903-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-2-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2-(Trifluoromethyl)benzyl chloride, is reacted with imidazole in the presence of a base such as potassium carbonate to form 1-[2-(Trifluoromethyl)benzyl]imidazole.
Carboxylation: The benzyl imidazole intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group, resulting in the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Positional Isomers: Substitution on the Benzyl Group
- 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid (CAS: 1439902-58-5): The trifluoromethyl group is at the para-position of the benzyl ring instead of the ortho-position. However, the electronic effects (e.g., electron withdrawal) remain similar .
Benzimidazole Derivatives
- 2-(2,4-Dichlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid (CAS: 174422-15-2): Features a benzimidazole core (fused benzene and imidazole rings) with dichlorophenyl and carboxylic acid groups. However, the larger structure may reduce metabolic stability .
- 1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid (CAS: 306935-42-2): Combines a benzimidazole core with isopropyl and CF₃ groups.
Substituent Variations on the Imidazole Ring
- 1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic acid (CAS: 328569-22-8):
- 1-Benzyl-1H-imidazole-2-carboxylic acid (CAS: 16042-26-5):
Heterocyclic Replacements
- 1-[2-(1,2,3-Triazol-1-yl)ethyl]imidazole-2-carboxylic acid: Replaces the benzyl group with a triazole-containing ethyl chain.
Biological Activity
1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid (CAS No. 1439903-16-8) is a compound characterized by a trifluoromethyl group attached to a benzyl moiety, which is further connected to an imidazole ring with a carboxylic acid functional group. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : C₁₂H₉F₃N₂O₂
- Molecular Weight : 270.21 g/mol
- Structure : The trifluoromethyl group enhances lipophilicity, while the carboxylic acid group allows for various interactions, making it versatile for different applications in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group increases the compound's metabolic stability and lipophilicity, enabling effective binding to its targets. The imidazole ring can participate in hydrogen bonding, contributing to the compound's overall activity and specificity.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For example, compounds with similar structures have shown significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and human melanoma (MEL-8) cell lines, suggesting that this compound may also possess similar properties.
Case Study: Cytotoxicity Testing
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15.0 | Induces apoptosis |
| Compound B | MEL-8 | 12.5 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole | Lacks carboxylic acid group | Moderate antimicrobial |
| 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid | Carboxylic acid at different position | Enhanced anticancer activity |
Synthetic Routes and Applications
The synthesis of this compound typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with imidazole, followed by carboxylation using carbon dioxide under high pressure. This compound serves as a building block in the synthesis of more complex molecules and has potential applications in drug development targeting specific enzymes or receptors.
Safety and Handling
According to safety data sheets, the compound is not classified under GHS labeling but should be handled with standard laboratory precautions due to its chemical properties. Proper protective equipment should be used when handling this substance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
